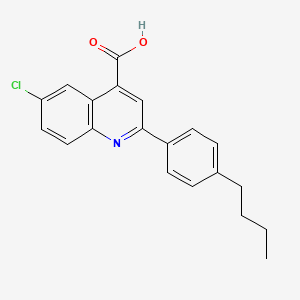

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

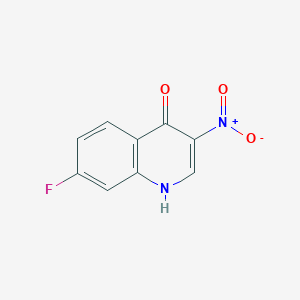

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid is a compound that can be associated with the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals and bioactive molecules. Although the provided papers do not directly discuss 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid, they provide insights into similar quinoline derivatives and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For example, the asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives is achieved through a tandem conjugate addition/cyclization reaction, starting from imines derived from aromatic aldehydes and tert-butyl (E)-3-(2'-aminophenyl)propenoate . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related structure, involves condensation and cyclodehydration steps . These methods could potentially be adapted for the synthesis of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of 2-phenylquinoline-4-carboxylic acid, the dihedral angle between the carboxyl group plane and the quinoline plane is significant, indicating non-planarity in the molecule . This structural feature is important as it can influence the compound's intermolecular interactions and, consequently, its physical properties and biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitution, which allows for the introduction of different functional groups. For instance, 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives are synthesized by substituting the 7-position with different amines . This kind of reactivity could be relevant for the functionalization of 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid to obtain derivatives with potentially altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles reveals weak intermolecular interactions, such as C–H···Cl hydrogen bonds and π···π stacking, which are crucial for the stability of the solid-state structure . These interactions are likely to be present in 2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid as well, affecting its crystallinity, melting point, and solubility.

科学研究应用

-

- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

- A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

-

Protodeboronation of Pinacol Boronic Esters

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

-

Transition Metal Catalysed Carbon–Carbon Bond Forming Reaction

- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

-

Protodeboronation of Pinacol Boronic Esters

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

-

Transition Metal Catalysed Carbon–Carbon Bond Forming Reaction

- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

-

Protodeboronation of Pinacol Boronic Esters

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

安全和危害

属性

IUPAC Name |

2-(4-butylphenyl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(23)24)16-11-15(21)9-10-18(16)22-19/h5-12H,2-4H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOAHNCBCMOKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)-6-chloroquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)